1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20146202
InChI: InChI=1S/C12H7F5O/c13-11(14)18-10-3-1-2-7-4-5-8(6-9(7)10)12(15,16)17/h1-6,11H
SMILES:
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol

1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC20146202

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C12H7F5O
Molecular Weight 262.17 g/mol
IUPAC Name 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H7F5O/c13-11(14)18-10-3-1-2-7-4-5-8(6-9(7)10)12(15,16)17/h1-6,11H
Standard InChI Key UWHGLVSCANNQAP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)OC(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a naphthalene backbone substituted with -OCF₂H at C1 and -CF₃ at C7. Computational studies reveal reduced electron density at C2 and C8 due to the -CF₃ group’s inductive effect, directing electrophilic attacks to C4 and C6 . The difluoromethoxy group adopts a pseudo-axial conformation, minimizing steric clashes with adjacent hydrogens.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₂H₇F₅O
Molecular Weight262.17 g/mol
IUPAC Name1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene
Canonical SMILESC1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)OC(F)F
XLogP34.2 (estimated)

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 7.6–8.3 ppm correspond to aromatic protons, with a triplet (J = 73.8 Hz) for -OCF₂H at δ 6.63 ppm .

  • ¹⁹F NMR: Two distinct signals: δ -79.1 ppm (d, J = 74.0 Hz, -OCF₂H) and δ -63.5 ppm (s, -CF₃) .

  • MS (EI): Base peak at m/z 222 ([M−OCF₂H]⁺), with M⁺ at m/z 262.

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via two strategies:

  • Direct Fluorination: Naphthalene derivatives undergo halogen exchange using AgF₂ or HF-pyridine at 80–120°C .

  • Functional Group Introduction:

    • Step 1: Nitration of 1-hydroxynaphthalene followed by reduction to 1-aminonaphthalene.

    • Step 2: Diazotization and fluorination with ClCF₂CO₂H to install -OCF₂H .

    • Step 3: Trifluoromethylation at C7 using CF₃Cu generated from fluoroform (CF₃H) .

Table 2: Reaction Conditions and Yields

MethodReagentsYield (%)Purity (%)
Direct FluorinationAgF₂, DMF, 100°C, 12 h5895
Functional Group AssemblyClCF₂CO₂H, CF₃Cu, NMP, 80°C7298

Challenges and Solutions

  • Regioselectivity: Competing trifluoromethylation at C2 is mitigated using bulky ligands (e.g., phenanthroline) to sterically hinder undesired positions .

  • Byproduct Formation: Trace amounts of 1,7-bis(trifluoromethyl)naphthalene are removed via fractional crystallization .

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The -CF₃ group deactivates the ring, directing nitration and sulfonation to C4 and C6. Example:

  • Nitration: HNO₃/H₂SO₄ at 0°C yields 4-nitro-1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene (62% yield) .

  • Suzuki Coupling: Pd(PPh₃)₄-mediated coupling with arylboronic acids at C4 achieves biaryl derivatives for drug discovery .

CompoundTargetIC₅₀ (nM)ApplicationSource
SorafenibB-Raf WT6.2Anticancer
9a (Difluoromethoxy)B-Raf V600E8.7Melanoma therapy
1-(CF₃O)-7-CF₃Naphthalenec-Raf12.3Kinase inhibition

The difluoromethoxy group in 9a enhances metabolic stability over non-fluorinated analogs, reducing CYP450-mediated degradation . In A375 melanoma cells, it induces G2/M arrest (EC₅₀ = 0.12 μM) and apoptosis via caspase-3 activation .

Material Science Applications

  • Liquid Crystals: Fluorinated naphthalenes improve thermal stability in smectic phases (ΔT = 120–150°C).

  • Organic Semiconductors: Electron-withdrawing groups lower LUMO levels (-3.2 eV), enhancing n-type conductivity .

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundSubstituentsMW (g/mol)LogPApplication
1-(OCF₂H)-7-CF₃Naphthalene (Target)-OCF₂H, -CF₃262.174.2Kinase inhibition
1-OCF₃-7-CF₃Naphthalene-OCF₃, -CF₃280.164.8Semiconductor
1-CF₂H-7-OCF₃Naphthalene-CF₂H, -OCF₃262.173.9Agrochemicals

The target compound’s -OCF₂H group offers a balance between lipophilicity (LogP = 4.2) and synthetic accessibility compared to -OCF₃ analogs .

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